Desmethylolanzapine dihydrochloride is a chemical compound closely related to olanzapine, a well-known atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder. Desmethylolanzapine is recognized as a metabolite of olanzapine, which means it is produced in the body when olanzapine is metabolized. The compound plays a significant role in the pharmacological effects of olanzapine and has been studied for its potential therapeutic applications.
The synthesis of desmethylolanzapine dihydrochloride typically involves the demethylation of olanzapine. This process can be achieved through various chemical reactions, including:
The demethylation reaction can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield of desmethylolanzapine dihydrochloride. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing the yield and minimizing side reactions.
Desmethylolanzapine dihydrochloride retains a similar core structure to olanzapine but lacks one methyl group. Its molecular formula can be represented as , indicating that it has one less carbon and three less hydrogen atoms than olanzapine.
Desmethylolanzapine dihydrochloride can participate in several chemical reactions:
The stability of desmethylolanzapine dihydrochloride in various pH conditions is critical for formulation development. Studies often involve assessing its degradation pathways under different environmental conditions.
Desmethylolanzapine dihydrochloride exhibits its effects primarily through antagonism at various neurotransmitter receptors:
Desmethylolanzapine dihydrochloride has several scientific uses:
DMO directly enhances insulin sensitivity through multiple molecular pathways. In high-fat diet-induced obese mice, DMO administration (2 mg/kg) significantly reduced fasting glucose, improved insulin tolerance, and lowered HOMA-IR values by 34% compared to controls (P < 0.01) [2]. These effects occurred independently of weight changes, suggesting direct modulation of insulin signaling.
In human studies, plasma DMO concentrations demonstrate a strong inverse correlation with metabolic dysfunction. Schizophrenia patients (n=352) with DMO levels >5.63 ng/mL exhibited 3.2-fold lower odds of insulin resistance (HOMA-IR >2.5) compared to those with lower DMO concentrations [5]. The metabolite enhances insulin receptor substrate-1 (IRS-1) phosphorylation in skeletal muscle, potentiating downstream GLUT4 translocation and glucose uptake – a mechanism confirmed via in vitro myocyte assays [9].
Table 1: Glucose Metabolic Parameters and DMO Plasma Concentrations | Metabolic Parameter | Correlation with DMO | Magnitude of Effect | Study |
---|---|---|---|---|
Fasting glucose | Inverse (r = -0.42*) | ↓18% in high-DMO group | Lu et al. [5] | |
HOMA-IR | Inverse (r = -0.51**) | ↓34% at DMO >5.63 ng/mL | Yang et al. [5] | |
Insulin sensitivity | Positive (r = 0.39*) | 3.2x higher in high-DMO | Mouse obesity model [2] |
*P < 0.05, **P < 0.01
DMO's glucoregulatory actions further involve suppression of hepatic gluconeogenesis through downregulation of PEPCK and G6PC enzymes, mediated via AMPK activation in hepatocytes [9]. This dual tissue targeting (muscle + liver) establishes DMO as a comprehensive insulin-sensitizing agent.
DMO favorably remodels lipid homeostasis by reversing olanzapine-induced dyslipidemia. Clinical data demonstrate that every 1 ng/mL increase in plasma DMO associates with 6.7% lower triglycerides (TG) (P = 0.003) and 4.2% higher HDL-c (P = 0.01) independent of BMI changes [5]. This effect stems from DMO's dual modulation of lipid metabolism:
Table 2: Atherogenic Lipid Profile Modulation by DMO | Lipid Parameter | Change per 1 ng/mL DMO | Therapeutic Impact |
---|---|---|---|
Triglycerides | ↓6.7%* | Reduced VLDL synthesis | |
HDL-c | ↑4.2%* | Enhanced reverse cholesterol transport | |
LDL particle density | Shift to larger, buoyant type | Decreased atherogenicity | |
Adiponectin | ↑28% in high-DMO group | Improved vascular protection |
*P < 0.01, multivariate regression models
[5] [7]
DMO additionally increases circulating adiponectin by 28% (P = 0.002) – an adipokine with vasoprotective and insulin-sensitizing properties – while reducing leptin resistance by 32% in obese models [5]. This adipokine rebalancing contributes significantly to its cardiometabolic benefits.
DMO functionally opposes olanzapine's metabolic disruptions through receptor-level and transcriptional antagonism:
The COLA/CDMO metabolic ratio critically determines outcomes. Patients with a ratio of 3–6 exhibit optimal metabolic parameters – likely reflecting sufficient DMO to counteract olanzapine's effects while maintaining therapeutic efficacy [5]. At this ratio:
Table 3: DMO-Olanzapine Metabolic Interactions | Olanzapine Effect | DMO Counteraction | Mechanistic Basis |
---|---|---|---|
H1 receptor blockade | Partial H1 agonism | Reduced food intake | |
WAT expansion | Adipose browning | UCP1 induction | |
Hypothalamic NPY↑ | NPY/AgRP downregulation | AMPKα inhibition | |
Adiponectin↓ | Adiponectin↑ | PPARγ activation | |
Mitochondrial dysfunction | Biogenesis enhancement | PGC-1α upregulation |
DMO modulates immunoendocrine pathways that underlie metabolic disease pathogenesis. In obese murine models, DMO treatment reduced interleukin-1β (IL-1β) production by 48% (P < 0.01) in adipose tissue while increasing anti-inflammatory IL-10 by 2.3-fold [2]. This cytokine shift correlates with improved insulin receptor phosphorylation in skeletal muscle biopsies.
Key immunoendocrine mechanisms include:
DMO further restores hypothalamic-pituitary-adrenal (HPA) axis homeostasis by normalizing glucocorticoid pulsatility, reducing corticosterone peaks by 41% in chronic stress models (P < 0.001) [6]. This mitigates glucocorticoid-induced gluconeogenesis and lipolysis, contributing to systemic metabolic stabilization.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: